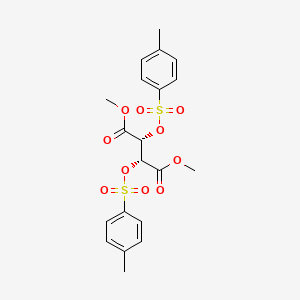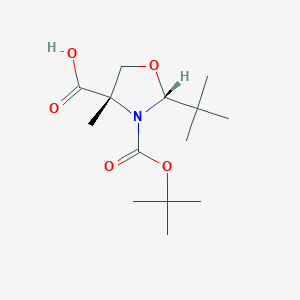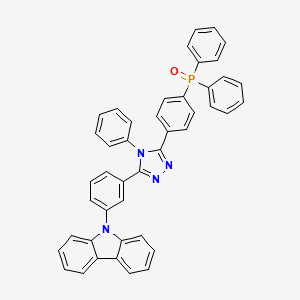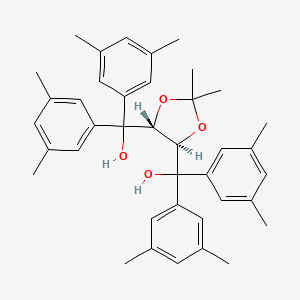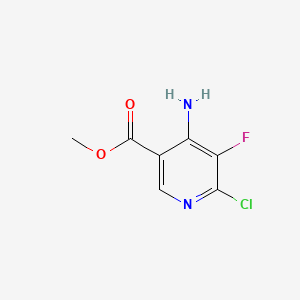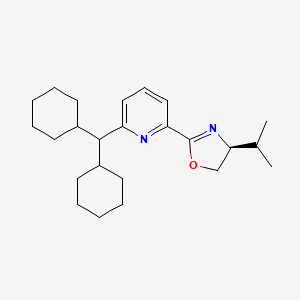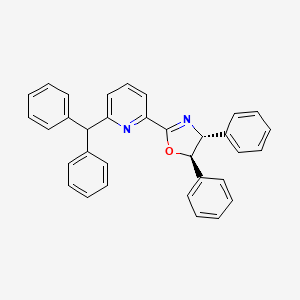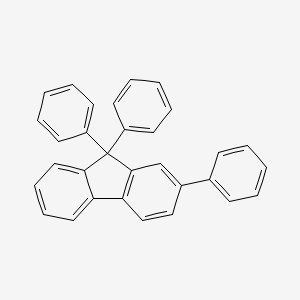
2,9,9-Triphenyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9,9-Triphenyl-9H-fluorene is an organic compound with the molecular formula C31H22. It is a derivative of fluorene, where three phenyl groups are attached to the fluorene core. This compound is known for its unique structural properties and has been studied for various applications in materials science and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9,9-Triphenyl-9H-fluorene typically involves the reaction of fluorene with phenyl-containing reagents under specific conditions. One common method is the Friedel-Crafts alkylation, where fluorene reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Friedel-Crafts Alkylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,9,9-Triphenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it to dihydrofluorene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Conditions: Acidic or basic medium, typically at elevated temperatures.
-
Reduction
Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous conditions, typically at room temperature.
-
Substitution
Reagents: Halogens (e.g., Br2, Cl2), Nitrating agents (e.g., HNO3)
Conditions: Varies depending on the substituent being introduced.
Major Products
The major products formed from these reactions include fluorenone derivatives, dihydrofluorene derivatives, and various substituted fluorenes .
Scientific Research Applications
2,9,9-Triphenyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices
Mechanism of Action
The mechanism of action of 2,9,9-Triphenyl-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and industrial applications. For example, in optoelectronic devices, it acts as a fluorescent emitter, where its electronic properties facilitate the emission of light upon excitation .
Comparison with Similar Compounds
Similar Compounds
9,9-Diphenyl-9H-fluorene: Similar structure but with two phenyl groups instead of three.
2,7-Diphenyl-9H-fluorene: Phenyl groups attached at different positions on the fluorene core.
9,9-Diethyl-9H-fluorene: Ethyl groups instead of phenyl groups.
Uniqueness
2,9,9-Triphenyl-9H-fluorene is unique due to the presence of three phenyl groups, which significantly influence its electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and OPVs .
Properties
IUPAC Name |
2,9,9-triphenylfluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22/c1-4-12-23(13-5-1)24-20-21-28-27-18-10-11-19-29(27)31(30(28)22-24,25-14-6-2-7-15-25)26-16-8-3-9-17-26/h1-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOENSWLRVPAREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(Bromomethyl)cyclopropyl]methyl acetate](/img/structure/B8242942.png)
![(1H-Indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B8242947.png)
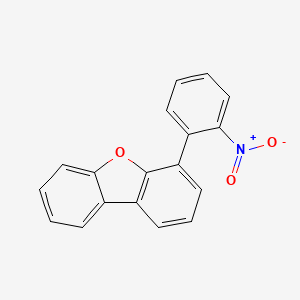
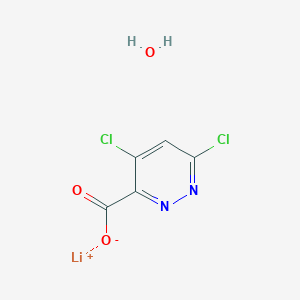
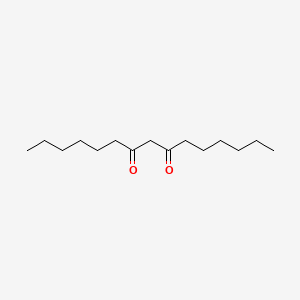
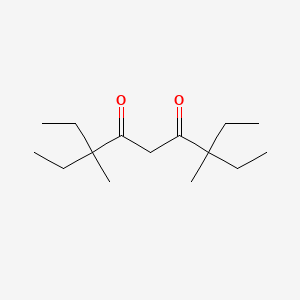
![4-phenyl-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B8242979.png)
